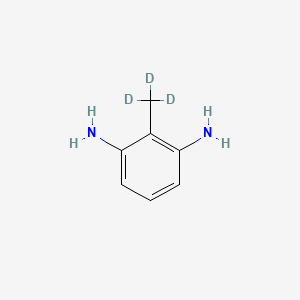

2,6-Diaminotoluene-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYCRLGLCUXUPO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746008 | |

| Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-58-9 | |

| Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINOTOLUENE-ALPHA,ALPHA,ALPHA-D3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Analytical Applications of 2,6-Diaminotoluene-d3

[1]

Executive Summary

2,6-Diaminotoluene-d3 (2,6-TDA-d3) is the stable isotope-labeled analogue of 2,6-diaminotoluene (2,6-TDA), a critical precursor in polyurethane synthesis and a metabolic marker for toluene diisocyanate (TDI) exposure.[1][2][3][4]

This guide details the physicochemical profile, isotopic stability, and application of 2,6-TDA-d3 as a quantitative internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By correcting for signal suppression and matrix effects in complex biological matrices (urine, plasma), 2,6-TDA-d3 ensures regulatory compliance in toxicological monitoring.[1]

Part 1: Physicochemical Profile & Comparative Data[1][5]

The deuteration of the methyl group (

Table 1: Comparative Properties (Native vs. Deuterated)

| Property | 2,6-Diaminotoluene (Native) | 2,6-Diaminotoluene-d3 (Deuterated) |

| CAS Number | 823-40-5 | 362049-58-9 |

| Molecular Formula | ||

| Molecular Weight | 122.17 g/mol | 125.19 g/mol |

| Chemical Structure | Toluene core, amines at 2,6 | Methyl group deuterated ( |

| Appearance | Colorless to grey prisms | Off-white to pale grey solid |

| Solubility | Water, Ethanol, DMSO | Water, Ethanol, DMSO (Identical) |

| pKa (Amine) | ~4.74 (Predicted) | ~4.74 (Negligible isotope effect) |

| Storage | Refrigerator (2-8°C), Inert atm.[1][2] | Refrigerator (2-8°C), Inert atm. |

Note on Stability: The amine protons (

) are exchangeable with solvent protons ().[1] However, the deuterium atoms on the methyl group ( ) are chemically non-exchangeable under standard physiological and analytical conditions, ensuring the mass tag remains intact during extraction and ionization.

Part 2: Analytical Application (LC-MS/MS Protocol)

The primary use of 2,6-TDA-d3 is to quantify 2,6-TDA in urine hydrolysates to monitor worker exposure to 2,6-Toluene Diisocyanate (2,6-TDI).[1] The protocol below utilizes 2,6-TDA-d3 to normalize extraction efficiency and ionization suppression.

Experimental Workflow

The following workflow describes the hydrolysis of conjugated metabolites followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Caption: Figure 1. Quantitative workflow for 2,6-TDA analysis using d3-internal standardization. The d3-standard is added prior to hydrolysis to track recovery losses.[1]

Mass Spectrometry Parameters (MRM)

In Positive Electrospray Ionization (ESI+), 2,6-TDA-d3 forms the protonated molecular ion

-

Precursor Ion (Q1):

126.1 (vs. 123.1 for native)[1] -

Product Ions (Q3):

-

Quantifier:

109.1 (Loss of -

Qualifier:

82.1 (Ring fragmentation)

-

Protocol Validation Criteria:

-

Linearity:

over 0.5 – 100 ng/mL range.[1] -

Isotopic Contribution: Ensure the d3 standard contains <0.5% of the d0 (native) mass to prevent false positives in blank samples.

Part 3: Metabolic Context & Toxicology[1]

Understanding the metabolic fate of the parent compound is essential for toxicological studies.[1] 2,6-TDA is a mutagen that requires metabolic activation.[1] The d3-variant is often used in mechanistic studies to probe the Kinetic Isotope Effect (KIE) on oxidation pathways.

Metabolic Pathway

The liver metabolizes 2,6-TDA primarily through N-acetylation and ring oxidation.[1]

Caption: Figure 2.[1][5] Metabolic activation of 2,6-Diaminotoluene. The d3-label on the methyl group (not shown) remains stable during N-acetylation but may exhibit secondary isotope effects during ring oxidation.[1]

Safety & Handling

-

Hazard Class: 2,6-Diaminotoluene (and its deuterated forms) is classified as a Category 1B Carcinogen and Category 2 Mutagen .[1]

-

Handling: Use only inside a certified fume hood. Wear nitrile gloves (double-gloving recommended) and a P100 respirator if powder manipulation is necessary.

-

Decontamination: Surface spills should be neutralized with weak acid followed by detergent; however, incineration is the only approved disposal method for the substance itself.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13205, 2,6-Diaminotoluene. Retrieved from [Link][1]

-

Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Toluene-2,6-diamine. Retrieved from [Link][1]

- Sakai, K., et al. (2005). "Determination of urinary 2,4- and 2,6-toluenediamine by LC-MS/MS as a biomarker for toluene diisocyanate exposure." Journal of Occupational Health.

-

Pharmaffiliates. (2024). 2,6-Diaminotoluene-d3 Certificate of Analysis & MSDS. Retrieved from [Link]

-

Toronto Research Chemicals. (2024). 2,6-Diaminotoluene-d3 Product Data Sheet. (Verification of CAS 362049-58-9).[1][2][5]

Sources

- 1. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,6-Diaminotoluene | 823-40-5 [chemicalbook.com]

- 4. Metabolism and excretion of 2,6-dinitro [14C]toluene in vivo and in isolated perfused rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2,6-Diaminotoluene-d3

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Research

In the realms of pharmaceutical development, metabolic research, and environmental analysis, the use of stable isotopically labeled (SIL) compounds as internal standards is indispensable. These molecules, in which one or more atoms have been replaced by a heavier isotope, exhibit nearly identical chemical and physical properties to their unlabeled counterparts. However, their increased mass allows for their unambiguous differentiation and quantification by mass spectrometry (MS). 2,6-Diaminotoluene-d3, a deuterated analog of 2,6-diaminotoluene, serves as a crucial internal standard for the accurate measurement of the unlabeled compound in various biological and environmental matrices.[1] This guide provides a comprehensive overview of the synthetic pathways for preparing 2,6-diaminotoluene-d3, with a particular focus on the trideuteromethyl-labeled isotopologue, offering practical insights for researchers and drug development professionals. The incorporation of the deuterated "magic methyl" group can offer significant pharmacological advantages and is a key strategy in drug optimization.[2][3]

Strategic Approach to the Synthesis of 2,6-Diaminotoluene-d3

The most logical and efficient synthetic route to 2,6-diaminotoluene-d3 (specifically, the trideuteromethyl isotopologue) commences with a commercially available deuterated starting material, toluene-d8, or involves the selective deuteration of the methyl group of toluene. This deuterated toluene is then subjected to a two-step reaction sequence: dinitration followed by reduction. This strategy ensures the precise and stable incorporation of the deuterium labels in the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 2,6-Diaminotoluene-d3.

Part 1: Preparation of the Deuterated Precursor, 2,6-Dinitrotoluene-d3

The initial and most critical phase of the synthesis is the nitration of toluene-d3 to yield 2,6-dinitrotoluene-d3. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid."[4]

Reaction Mechanism and Regioselectivity

The nitration of toluene proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The methyl group of toluene is an ortho-, para-directing activator, meaning it directs the incoming nitro groups to the positions ortho (2 and 6) and para (4) to the methyl group. The initial mononitration of toluene yields a mixture of 2-nitrotoluene, 4-nitrotoluene, and a smaller amount of 3-nitrotoluene. Subsequent dinitration of this mixture leads to the formation of 2,4-dinitrotoluene and 2,6-dinitrotoluene.[5][6] The ratio of the isomers is influenced by reaction conditions such as temperature and the composition of the nitrating mixture.

The reaction pathway for the dinitration of toluene-d3 is illustrated below:

Caption: Dinitration of Toluene-d3 to 2,6-Dinitrotoluene-d3.

Experimental Protocol: Nitration of Toluene-d3

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be exothermic and requires careful temperature control.

Materials:

-

Toluene-d3 (or Toluene-d8)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The temperature should be maintained below 10 °C.

-

Nitration Reaction: To a separate reaction flask containing toluene-d3, cooled to 0-5 °C in an ice bath, add the prepared nitrating mixture dropwise with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of dinitrotoluene-d3 isomers.

-

Purification: The desired 2,6-dinitrotoluene-d3 isomer can be separated from the mixture by fractional crystallization or column chromatography.

Part 2: Reduction of 2,6-Dinitrotoluene-d3 to 2,6-Diaminotoluene-d3

The final step in the synthesis is the reduction of the two nitro groups of 2,6-dinitrotoluene-d3 to amino groups. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.[7]

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[8] This method is generally clean and provides high yields of the desired product.

The reduction reaction is depicted below:

Caption: Reduction of 2,6-Dinitrotoluene-d3 to 2,6-Diaminotoluene-d3.

Experimental Protocol: Catalytic Hydrogenation of 2,6-Dinitrotoluene-d3

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. This reaction must be conducted in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment (e.g., a Parr hydrogenator). The catalyst can be pyrophoric and should be handled with care.

Materials:

-

2,6-Dinitrotoluene-d3

-

10% Palladium on Carbon (Pd/C) catalyst

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas source

-

Celite or another filter aid

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 2,6-dinitrotoluene-d3 in a suitable solvent. Carefully add the Pd/C catalyst.

-

Hydrogenation: The flask is connected to a hydrogenation apparatus. The system is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Reaction Monitoring: The uptake of hydrogen can be monitored to determine the progress of the reaction. TLC or LC-MS can also be used to check for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be washed with the solvent and kept wet to prevent ignition.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield crude 2,6-diaminotoluene-d3. The product can be further purified by recrystallization or column chromatography.

| Reaction Step | Key Reagents | Typical Conditions | Yield | Purity |

| Nitration | Toluene-d3, HNO₃, H₂SO₄ | 0-10 °C | Isomer dependent | >95% (after purification) |

| Reduction | 2,6-Dinitrotoluene-d3, H₂, Pd/C | Room temp, 1-4 atm H₂ | >90% | >98% (after purification) |

Alternative Synthetic Approaches

While the pathway described above is the most direct, other methods for both deuteration and reduction can be considered.

-

Alternative Reduction Methods: Chemical reduction using reagents like iron powder in acidic media or sodium dithionite can also be employed to convert the dinitro compound to the diamine.[9][10] These methods can be advantageous in laboratories not equipped for catalytic hydrogenation.

-

Post-Synthesis H/D Exchange: It is also possible to introduce deuterium at the amino groups of unlabeled 2,6-diaminotoluene via hydrogen-deuterium exchange with a deuterium source like D₂O, often with catalytic assistance.[11][12][13] This would result in a different isotopologue (deuterated on the amino groups) which may also be a suitable internal standard.

Analytical Characterization

The final product, 2,6-diaminotoluene-d3, must be thoroughly characterized to confirm its identity, purity, and the extent and location of deuteration.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the trideuteromethyl-labeled product, the signal corresponding to the methyl protons will be absent in the ¹H NMR spectrum.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterated methyl group will be present in the ²H NMR spectrum, providing direct evidence of deuteration at this position.[14]

-

¹³C NMR: The carbon of the CD₃ group will show a characteristic multiplet due to coupling with deuterium.

-

The combination of these analytical techniques provides a comprehensive characterization of the synthesized 2,6-diaminotoluene-d3.[15][16][17][18]

Conclusion

The synthesis of 2,6-diaminotoluene-d3, a valuable internal standard, can be reliably achieved through a two-step process involving the nitration of toluene-d3 followed by the reduction of the resulting 2,6-dinitrotoluene-d3. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The choice of reduction method can be adapted based on available laboratory infrastructure. Thorough analytical characterization is crucial to verify the successful synthesis and isotopic labeling of the final compound. This guide provides a solid foundation for researchers and scientists to produce this important analytical tool for their studies.

References

- CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google P

- US7495136B2 - Process for the production of dinitrotoluene - Google P

-

H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst | Request PDF - ResearchGate. (URL: [Link])

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - ResearchGate. (URL: [Link])

-

Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - NIH. (URL: [Link])

-

The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed. (URL: [Link])

-

Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC - PubMed Central. (URL: [Link])

-

Simultaneous Biodegradation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene in an Aerobic Fluidized-Bed Biofilm Reactor. (URL: [Link])

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (URL: [Link])

-

Formation of 2,2-dinitro-4,4-azoxytoluene. - ResearchGate. (URL: [Link])

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI. (URL: [Link])

-

Green synthesis of dinitrotoluene | Request PDF - ResearchGate. (URL: [Link])

-

14.17: The Use of Deuterium in ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link]) -

2,4-diaminotoluene - Organic Syntheses Procedure. (URL: [Link])

-

Selective deuteration as a tool for resolving autoxidation mechanisms in α-pinene ozonolysis - ACP. (URL: [Link])

-

Reduction of Nitro Toluene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

- CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google P

-

Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. - ResearchGate. (URL: [Link])

-

Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (URL: [Link])

-

Hydrogen–deuterium exchange - Wikipedia. (URL: [Link])

-

Selective Methyl Group Protonation of Perdeuterated Proteins - Lewis Kay's group at the University of Toronto. (URL: [Link])

-

Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed. (URL: [Link])

-

Selective α-Deuteration of Amines and Amino Acids Using D2O | Organic Letters. (URL: [Link])

-

Reduction and Acetylation of 2,4-Dinitrotoluene by a Pseudomonas aeruginosa Strain - PubMed. (URL: [Link])

-

OPINION ON 2,6-Dihydroxyethylaminotoluene - European Commission. (URL: [Link])

-

Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed. (URL: [Link])

-

1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (URL: [Link])

-

CLXXXI.-The Formation of 2 : 3 : 6-Trinitrotohene in the Nitration of Toluene. - RSC Publishing. (URL: [Link])

-

What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. (URL: [Link])

Sources

- 1. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7495136B2 - Process for the production of dinitrotoluene - Google Patents [patents.google.com]

- 5. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Use of 2,6-Diaminotoluene-d3

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 2,6-Diaminotoluene-d3. As a deuterated aromatic amine, this compound requires meticulous handling informed by an understanding of its chemical properties, toxicological profile, and the potential influence of isotopic labeling. This document is intended to empower researchers to work safely and effectively with this valuable chemical intermediate.

Compound Profile and Hazard Identification

2,6-Diaminotoluene-d3 is an isotopologue of 2,6-diaminotoluene where the three hydrogen atoms of the methyl group are replaced with deuterium. It is a colorless to pale yellow or brown crystalline solid.[1][2] While stable under recommended storage conditions, it is combustible and incompatible with strong oxidizing agents and strong acids.[3][4] Upon combustion, it can produce toxic fumes of nitrogen oxides.[2][3]

1.1. Toxicological Summary

The primary health hazards associated with 2,6-diaminotoluene, and by extension its deuterated form, are significant and warrant careful consideration. It can be absorbed through inhalation, skin contact, and ingestion.[2]

-

Acute Effects: It is an irritant to the skin, eyes, and respiratory tract.[2] Exposure can lead to the formation of methemoglobin in the blood, which impairs oxygen transport and can cause symptoms such as blue-colored skin and lips (cyanosis), headache, dizziness, and nausea.[2]

-

Chronic Effects: Repeated or prolonged skin contact may lead to dermatitis and skin sensitization.[2]

-

Genotoxicity and Carcinogenicity: 2,6-Diaminotoluene is suspected of causing genetic defects.[5] While its isomer, 2,4-diaminotoluene, is a known carcinogen, 2,6-diaminotoluene has not been classified as a carcinogen.[1] However, due to its mutagenic potential, it should be handled as a potential carcinogen.[1]

Table 1: Chemical and Physical Properties of 2,6-Diaminotoluene

| Property | Value | Source(s) |

| CAS Number | 823-40-5 | [4] |

| Molecular Formula | C₇H₇D₃N₂ | N/A |

| Molecular Weight | 125.2 g/mol | N/A |

| Appearance | Colorless to pale yellow/brown crystals | [1][2] |

| Melting Point | 104-107 °C | [5] |

| Boiling Point | 289 °C | [2] |

| Solubility | Soluble in ether and alcohol.[5] Poor solubility in water.[1][2] | [1][2][5] |

| Vapor Pressure | 2.13 kPa at 150 °C | [1][2] |

The Role of Deuteration: Isotope Effects on Metabolism and Toxicity

The defining feature of 2,6-Diaminotoluene-d3 is the presence of deuterium on the methyl group. This isotopic substitution can influence the compound's metabolic fate through the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly.[6]

The primary route of toluene metabolism in humans involves the oxidation of the methyl group to benzyl alcohol, which is then further metabolized.[7] Although the metabolism of 2,6-diaminotoluene is more complex, involving hydroxylation and N-acetylation, the potential for oxidation at the methyl group exists.[1]

Deuteration of the methyl group in toluene derivatives can lead to "metabolic shunting," where the slower oxidation of the deuterated methyl group directs metabolism towards other sites on the molecule.[6] This can have two significant consequences for researchers:

-

Altered Pharmacokinetic Profile: If 2,6-Diaminotoluene-d3 is being used as an internal standard, it is crucial to be aware that its metabolic rate may differ from the non-deuterated analog. This could potentially affect quantification in certain biological matrices.

-

Modified Toxicological Profile: By altering the metabolic pathway, deuteration could potentially lead to the formation of different metabolites, which may have a different toxicological profile than the parent compound or the metabolites of the non-deuterated form.[6]

Figure 1: Simplified diagram illustrating the kinetic isotope effect on toluene metabolism.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any work with 2,6-Diaminotoluene-d3. All handling of the solid and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

3.1. Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and preparation of solutions must be conducted in a properly functioning chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Figure 2: Workflow for the correct use of Personal Protective Equipment.

Storage and Stability

Proper storage is critical to maintain the integrity of 2,6-Diaminotoluene-d3 and to prevent hazardous situations.

-

Containers: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] The storage area should be designated for toxic and potentially carcinogenic materials.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

5.1. Small Spill (less than 1 gram of solid or 10 mL of a dilute solution)

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If the spill is outside of a fume hood, evacuate the immediate area.

-

Don PPE: Put on the appropriate PPE, including a respirator if necessary.

-

Containment: If it is a liquid, contain the spill with an absorbent material like vermiculite or a spill pillow.

-

Decontamination:

-

For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.

-

Wipe the area with a cloth dampened with a decontamination solution (e.g., a solution containing glutaraldehyde).[8]

-

Follow with a wipe-down using soap and water.

-

-

Waste Disposal: All materials used for cleanup should be placed in a sealed bag and disposed of as hazardous waste.

5.2. Large Spill (greater than 1 gram of solid or 10 mL of a dilute solution)

-

Evacuate: Evacuate the entire laboratory immediately.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and provide them with the details of the spill.

-

Do not attempt to clean up a large spill yourself.

Figure 3: Workflow for responding to a spill of 2,6-Diaminotoluene-d3.

Waste Disposal

All waste containing 2,6-Diaminotoluene-d3, including the pure compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

6.1. Waste Segregation and Labeling

-

Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and weigh boats, in a clearly labeled, sealed container.

-

Liquid Waste: Collect all liquid waste in a compatible, sealed container. Do not mix with other waste streams unless you have confirmed compatibility.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("2,6-Diaminotoluene-d3"), and any other required information by your institution.

6.2. Disposal Procedure

-

Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.

-

Do not dispose of any 2,6-Diaminotoluene-d3 waste down the drain or in the regular trash.

Figure 4: Workflow for the proper disposal of waste containing 2,6-Diaminotoluene-d3.

First Aid Measures

In the event of exposure, immediate medical attention is required.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Conclusion

2,6-Diaminotoluene-d3 is a valuable tool for researchers, but it demands respect and careful handling. By understanding its toxicological profile, the implications of its deuteration, and by adhering to the stringent safety protocols outlined in this guide, scientists can mitigate the risks and conduct their work in a safe and responsible manner. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

- CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google P

-

2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem. (URL: [Link])

-

2,6-Diaminotoluene, 25 grams, Each. (URL: [Link])

-

ICSC 0340 - 2,6-DIAMINOTOLUENE - INCHEM. (URL: [Link])

-

Steps in Complying with Regulations for Hazardous Waste | US EPA. (URL: [Link])

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - NIH. (URL: [Link])

-

Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (URL: [Link])

-

Decontamination Solution Aromatic Amine 2001 Sds | PDF | Toxicity - Scribd. (URL: [Link])

-

Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - NIH. (URL: [Link])

-

Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (URL: [Link])

-

In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer? (URL: [Link])

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC - NIH. (URL: [Link])

-

TEST KIT Instructions Aromatic Amines ********************************************* - SKC Ltd. (URL: [Link])

-

Hazardous Waste Disposal Guidelines - Purdue University. (URL: [Link])

-

Deuterated Cyclopropanation of Alkenes by Iron Catalysis - American Chemical Society. (URL: [Link])

-

Decontamination and Sterilization - ORS - NIH. (URL: [Link])

-

Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: [Link])

Sources

- 1. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0340 - 2,6-DIAMINOTOLUENE [inchem.org]

- 3. guidechem.com [guidechem.com]

- 4. 2,6-Diaminotoluene | 823-40-5 [chemicalbook.com]

- 5. 2,6-Diaminotoluene | 823-40-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. skcltd.com [skcltd.com]

The Unseen Workhorse: A Technical Guide to the Research Applications of Deuterated 2,6-Diaminotoluene

Abstract

In the landscape of modern analytical and metabolic research, precision and accuracy are paramount. The strategic incorporation of stable isotopes into molecules has revolutionized our ability to trace, quantify, and understand complex biological and chemical processes. This technical guide delves into the multifaceted applications of a seemingly niche yet critical molecule: deuterated 2,6-diaminotoluene. While its non-labeled counterpart, 2,6-diaminotoluene (2,6-TDA), is a known industrial chemical and a biomarker for exposure to 2,6-toluene diisocyanate (TDI), its deuterated analogue serves as an indispensable tool for researchers. This document provides an in-depth exploration of the core applications of deuterated 2,6-diaminotoluene, with a primary focus on its role as an internal standard in isotope dilution mass spectrometry. We will further explore its potential in metabolic fate studies and toxicology research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for enhanced analytical rigor and mechanistic insight.

The Foundation: Understanding Deuterium Labeling and the Kinetic Isotope Effect

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly subtle difference in mass (approximately double that of protium, ¹H) imparts significant and advantageous changes to the physicochemical properties of a molecule without altering its fundamental chemical reactivity. The increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond results in a lower vibrational frequency and a stronger bond. This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond can be significantly slower than that of a C-H bond.[1][2] This effect is a cornerstone of using deuterium in mechanistic studies and drug development to alter metabolic pathways.[2][3]

However, for the primary application of deuterated 2,6-diaminotoluene, it is the mass difference itself, rather than the KIE, that is of paramount importance. In mass spectrometry, the distinct mass of the deuterated molecule allows it to be easily differentiated from its non-deuterated counterpart, while behaving almost identically during sample preparation and chromatographic separation. This makes it an ideal internal standard .[4][5]

The Primary Application: An Internal Standard for Isotope Dilution Mass Spectrometry

The gold standard for quantitative analysis in complex matrices such as urine, blood, and environmental samples is Isotope Dilution Mass Spectrometry (IDMS) .[6][7] This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. Deuterated 2,6-diaminotoluene is a prime example of such an internal standard for the quantification of 2,6-diaminotoluene.

The Principle of Isotope Dilution

The core principle of IDMS is that the isotopically labeled internal standard behaves virtually identically to the endogenous analyte throughout the entire analytical workflow, including extraction, derivatization, and ionization in the mass spectrometer.[8] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.[5]

Experimental Workflow: Quantification of 2,6-Diaminotoluene in Human Urine

The following diagram illustrates a typical workflow for the quantification of 2,6-diaminotoluene in urine using deuterated 2,6-diaminotoluene as an internal standard.

Sources

- 1. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myadlm.org [myadlm.org]

A Senior Scientist's Guide to Deciphering the Certificate of Analysis for 2,6-Diaminotoluene-d3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the precise world of quantitative bioanalysis and drug metabolism studies, the integrity of every reagent is paramount. Isotopically labeled compounds, such as 2,6-Diaminotoluene-d3, serve as indispensable internal standards in mass spectrometry-based assays. Their role is to mimic the analytical behavior of the unlabeled analyte, thereby correcting for variations in sample preparation and instrument response. The Certificate of Analysis (CofA) for such a critical reagent is more than a simple quality checklist; it is the foundational document that guarantees the accuracy and reproducibility of experimental data.

This guide provides a detailed walkthrough of a typical CofA for 2,6-Diaminotoluene-d3 (2-(Methyl-d3)-1,3-benzenediamine).[1] As senior application scientists, we move beyond a superficial reading of specifications. We will dissect the causality behind each analytical test, interpret the nuanced data, and empower you to critically evaluate the suitability of a specific batch for your high-stakes research. For deuterated standards, the concept of "purity" is a dual construct, encompassing both chemical purity and isotopic enrichment—a distinction that is crucial for methodological success.[2][3]

Section 1: The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a batch-specific document that certifies a product meets a defined set of quality criteria.[4][5] It provides a comprehensive summary of the tests performed, the methods used, and the results obtained for a particular lot. This ensures traceability and provides the end-user with the confidence that the material is what it purports to be.

The information is typically organized in a hierarchical manner, beginning with general identification and moving to specific analytical results.

Caption: Logical flow of information on a typical Certificate of Analysis.

The header section provides the unambiguous identity of the material. Each component is critical for documentation and traceability in regulated environments.

| Parameter | Example Value | Significance for the Researcher |

| Product Name | 2,6-Diaminotoluene-d3 | The common chemical name. Ensures you have the correct reagent. |

| Synonym(s) | 2-(Methyl-d3)-1,3-benzenediamine | Provides alternative nomenclature, crucial for literature searches and confirming deuteration site.[1] |

| Catalog Number | TRC-D422103 | Manufacturer-specific identifier for ordering and tracking. |

| Lot / Batch Number | 2-XW-34-1 | The single most important identifier. All data on the CofA pertains exclusively to this specific batch of material.[6] |

| CAS Number | 362049-58-9 | A unique registry number assigned by the Chemical Abstracts Service, ensuring universal identification of the chemical substance.[1] |

Section 2: The Cornerstone of Identity - Structural Confirmation

Before assessing purity, we must unequivocally confirm that the molecular structure is correct. For a deuterated compound, this involves two key questions: Is the core molecular scaffold correct? And are the deuterium atoms in the specified location?

¹H NMR Spectroscopy: The Litmus Test for Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation. For 2,6-Diaminotoluene-d3, the purpose of ¹H NMR is twofold: to confirm the identity of the aromatic portion of the molecule and, critically, to verify the successful deuteration of the methyl group.

-

Expertise in Action: The unlabeled 2,6-Diaminotoluene would show a proton signal for the methyl group (CH₃) typically around 2.1 ppm. In the deuterated standard, this signal should be absent or significantly diminished (to <1-2% of its expected intensity). This absence is the most direct and compelling evidence of successful site-specific deuteration. The remaining signals corresponding to the aromatic protons must be present in their expected locations and with the correct integration values, confirming the integrity of the base molecule.

Table: Example ¹H NMR Data from a CofA

| Test | Method | Specification | Result |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |

| Interpretation | The spectrum shows peaks corresponding to the aromatic protons and the amine protons, but the characteristic methyl proton peak is absent, confirming the d3-labeling on the methyl group. |

Mass Spectrometry (MS): Confirming the Isotopic Mass

Mass spectrometry provides the molecular weight of the compound, offering a direct check on its elemental composition. This is a crucial validation step for isotopically labeled molecules.

-

Causality: The molecular weight of unlabeled 2,6-Diaminotoluene (C₇H₁₀N₂) is 122.17 g/mol .[7] The replacement of three hydrogen atoms (1.008 amu each) with three deuterium atoms (2.014 amu each) results in a predictable mass shift. The expected molecular weight for 2,6-Diaminotoluene-d3 (C₇H₇D₃N₂) is approximately 125.19 g/mol .[1] The MS result on the CofA must match this expected value, confirming that the compound has incorporated the correct number of deuterium atoms.

Section 3: The Duality of Purity - Chemical and Isotopic Integrity

For an internal standard, "purity" is not a single value. It is a composite assessment of both the absence of other chemical entities (chemical purity) and the prevalence of the desired isotopic form (isotopic purity).

Chemical Purity: Detecting Unwanted Molecular Guests

Chemical purity ensures that the measured response in an assay comes from the target molecule and not from structurally similar impurities or residual starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for this assessment.

-

The Principle of Separation: Both techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A detector (e.g., UV-Vis for HPLC, Flame Ionization for GC) quantifies the amount of each separated component. The chemical purity is typically reported as a percentage of the main peak area relative to the total area of all peaks.

-

Trustworthiness through Validation: A robust purity assessment is a self-validating system. The CofA should specify the method (e.g., "Purity by HPLC"), which implies a validated protocol. Before analyzing the sample, the system's suitability is confirmed using standards to ensure proper resolution and peak shape, guaranteeing the reliability of the purity value.[5]

Experimental Protocol: A Typical HPLC Purity Assay

-

Mobile Phase Preparation: Prepare filtered and degassed mobile phases as specified (e.g., Phase A: 0.1% Formic Acid in Water; Phase B: Acetonitrile).

-

System Equilibration: Equilibrate the HPLC system (e.g., C18 reverse-phase column) with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

-

Sample Preparation: Accurately weigh and dissolve the 2,6-Diaminotoluene-d3 standard in a suitable solvent (e.g., Methanol) to a known concentration (e.g., 1 mg/mL).

-

Injection and Gradient Elution: Inject a precise volume (e.g., 5 µL) of the sample. Run a gradient program designed to separate the main compound from potential impurities, from early-eluting polar compounds to late-eluting non-polar ones.

-

Data Acquisition: Monitor the column effluent at a specific UV wavelength (e.g., 254 nm) where the analyte has strong absorbance.

-

Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the area of the main peak by the sum of the areas of all peaks and multiplying by 100.

Isotopic Purity: Quantifying the Deuterium Content

Isotopic purity, also known as isotopic enrichment, is arguably the most critical parameter for a deuterated internal standard.[8] It defines the percentage of the material that contains the desired number of deuterium atoms (in this case, three). The presence of significant amounts of molecules with fewer deuterium atoms (d0, d1, d2) can lead to analytical interference and compromise the accuracy of quantification.

-

The Power of Mass Spectrometry: Mass spectrometry is the definitive tool for this analysis. It separates ions based on their mass-to-charge ratio (m/z). Since each deuterium adds approximately 1 Da to the mass, MS can resolve and quantify the relative abundance of each isotopologue (d0, d1, d2, d3).[2][8]

-

Interpreting the Data: The CofA will present this as "Isotopic Purity" or "Deuterium Incorporation." A high value (typically >98% or >99%) is desired. This means that over 98% of the molecules are the target d3 species. The CofA may also list the percentages of the other isotopologues.

Caption: A typical workflow for determining isotopic purity via LC-MS.

Table: Example Quantitative Purity Data from a CofA

| Test | Method | Specification | Result |

|---|---|---|---|

| Chemical Purity | HPLC (254 nm) | ≥ 98.0% | 99.6% |

| Isotopic Purity | Mass Spectrometry | ≥ 98.0% | 99.2% (d3) |

| Isotopologue Distribution | Mass Spectrometry | Report Values | d0: 0.1%, d1: 0.2%, d2: 0.5%, d3: 99.2% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |

Conclusion: The CofA as a Mandate for Quality

The Certificate of Analysis for a deuterated standard like 2,6-Diaminotoluene-d3 is a dense, data-rich document that serves as the ultimate guarantee of its quality and fitness-for-purpose. For the discerning scientist, it is not enough to simply check if the results "pass" the specifications. A thorough understanding of the underlying analytical principles—from the structural confirmation by NMR to the dual-purity assessment by chromatography and mass spectrometry—is essential.

By critically evaluating every data point, you transform the CofA from a static quality document into a dynamic tool for risk mitigation. This detailed scrutiny ensures that your internal standard will perform reliably, safeguarding the integrity of your experimental results and the success of your research and development programs.

References

-

PubChem. (n.d.). 2,6-Diaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIOSH. (1994). 2,4- and 2,6-TOLUENEDIAMINE (in the presence of isocyanates) 5516. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Daoud, A., et al. (n.d.). Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. PhareSST. Retrieved from [Link]

-

Kawakami, T., et al. (2006). Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate. Journal of Occupational Health. Retrieved from [Link]

-

mzCloud. (2018). 2 6 Diaminotoluene. Retrieved from [Link]

-

Astill, B. D., & Roudabush, R. L. (1961). High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. Semantic Scholar. Retrieved from [Link]

-

LabAlley. (2023). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved from [Link]

-

Technology Networks. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Retrieved from [Link]

-

Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? Retrieved from [Link]

-

Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope.com [isotope.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. documents.lgcstandards.com [documents.lgcstandards.com]

- 7. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 2,6-Diaminotoluene: A Technical Guide to its Biotransformation and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2,6-Diaminotoluene

2,6-Diaminotoluene (2,6-DAT), an aromatic amine, is a significant industrial chemical primarily utilized in the synthesis of 2,6-toluene diisocyanate, a key component in the production of polyurethane foams and elastomers.[1][2] Human exposure can occur in occupational settings, particularly within the plastics and elastomer industries.[1] Despite being classified as a mutagen, particularly after metabolic activation, 2,6-DAT has demonstrated a lack of carcinogenicity in long-term animal bioassays.[2][3] This intriguing dichotomy between mutagenicity and non-carcinogenicity underscores the critical importance of understanding its metabolic fate and biotransformation. The metabolic pathways of 2,6-DAT are central to detoxifying the compound and understanding the nature of its biologically active metabolites.

This technical guide provides a comprehensive overview of the metabolic journey of 2,6-diaminotoluene, from its absorption and distribution to its enzymatic transformation and excretion. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental frameworks necessary to investigate the biotransformation of this and similar xenobiotics.

Pharmacokinetics: Absorption, Distribution, and Excretion

Following oral administration, 2,6-diaminotoluene is rapidly and extensively absorbed from the gastrointestinal tract.[3] Studies in rats have shown that after an oral dose, a significant portion of the administered radioactivity is recovered in the urine within 24 hours, indicating swift excretion.[3] Notably, unmetabolized 2,6-DAT is not typically found in the urine, suggesting that the compound undergoes extensive biotransformation before elimination.[3] While the majority of the compound is cleared relatively quickly, a small percentage of radioactivity may persist in tissues for several days.[3] The rapid absorption and excretion profile suggests that the lack of carcinogenicity is not due to poor bioavailability.[3]

The Biotransformation of 2,6-Diaminotoluene: A Two-Phase Process

The metabolism of 2,6-diaminotoluene is a multi-step process primarily involving Phase I hydroxylation and Phase II N-acetylation reactions. These enzymatic modifications alter the physicochemical properties of the parent compound, generally increasing its water solubility and facilitating its excretion.

The primary metabolic pathways of 2,6-DAT lead to the formation of several key metabolites that have been identified in vivo.[3] These include:

-

2-acetylamino-6-aminotoluene

-

2,6-di(acetylamino)-toluene

-

3-hydroxy-2,6-diaminotoluene

-

4-hydroxy-2-acetylamino-6-aminotoluene

-

5-hydroxy-2-acetylamino-6-aminotoluene

It is noteworthy that some of these metabolites, specifically 2-acetylamino-6-aminotoluene and 2,6-di(acetylamino)-toluene, have been shown to be mutagenic in the presence of metabolic activation systems (S9 fraction).[3] This highlights the crucial role of metabolism in the bioactivation of 2,6-DAT to potentially genotoxic species.

The following diagram illustrates the proposed metabolic pathway of 2,6-diaminotoluene, detailing the key enzymatic reactions and the resulting metabolites.

Caption: Proposed metabolic pathway of 2,6-diaminotoluene.

Investigating Metabolic Fate: A Practical Framework

A thorough investigation into the metabolic fate of a xenobiotic like 2,6-diaminotoluene requires a combination of in vivo and in vitro experimental approaches. The following workflow provides a structured methodology for researchers.

Caption: Experimental workflow for studying 2,6-DAT metabolism.

In Vivo Experimental Protocol: A Step-by-Step Guide

The causality behind this experimental choice lies in its ability to provide a holistic view of the compound's fate in a complete biological system, accounting for absorption, distribution, metabolism, and excretion (ADME) processes.

1. Animal Model Selection and Acclimation:

-

Select a relevant animal model, such as the Fischer-344 rat, which has been previously used in 2,6-DAT studies.[3]

-

Acclimate animals to laboratory conditions for at least one week prior to the study, with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to standard chow and water.

2. Dosing and Administration:

-

Synthesize or procure radiolabeled 2,6-diaminotoluene (e.g., ¹⁴C-labeled) to facilitate tracking and quantification of the parent compound and its metabolites.

-

Administer a single oral dose of the labeled compound via gavage. The dosage should be carefully selected based on previous toxicity studies to be non-toxic yet sufficient for metabolite detection.[3]

3. Sample Collection:

-

House animals in metabolic cages to allow for the separate collection of urine and feces.

-

Collect urine and feces at predetermined time points (e.g., 0-24h, 24-48h, etc.) for up to several days to capture the full excretion profile.[3]

-

At the end of the study, collect blood and various tissues (liver, kidney, etc.) to assess distribution.

4. Sample Processing and Analysis:

-

Quantify the total radioactivity in urine, feces, and tissue homogenates using liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.

-

For metabolite profiling, subject urine samples to solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

-

Analyze the extracts using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate the parent compound and its metabolites.[3]

-

Collect the fractions corresponding to each radioactive peak for further structural elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

In Vitro Experimental Protocol: Elucidating Enzymatic Mechanisms

In vitro systems, such as liver microsomes and hepatocytes, are invaluable for dissecting the specific enzymatic pathways involved in metabolism, providing a more controlled environment than whole-animal studies.

1. Preparation of Liver Subcellular Fractions:

-

Isolate liver microsomes and S9 fractions from the same species used in the in vivo studies. This ensures consistency and allows for correlation of in vitro and in vivo data.

-

Pooled human liver microsomes and S9 fractions can also be used to assess the relevance of the metabolic pathways to humans.[4]

2. Incubation Assays:

-

Microsomal Incubations: To investigate Phase I metabolism, incubate 2,6-diaminotoluene with liver microsomes in the presence of an NADPH-generating system.[4] To study Phase II conjugation, supplement the incubation with the appropriate cofactors, such as UDPGA for glucuronidation.[4]

-

Hepatocyte Incubations: Utilize primary hepatocytes for a more comprehensive in vitro model that retains a broader range of metabolic enzymes and cofactor-regenerating systems, allowing for the study of both Phase I and Phase II metabolism simultaneously.[5]

3. Analysis of Metabolites:

-

Terminate the incubation reactions by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Centrifuge the samples and analyze the supernatant using LC-MS/MS for the detection and identification of metabolites. By comparing the metabolite profiles from incubations with and without specific cofactors, the involvement of different enzyme families can be inferred.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters and metabolite distribution of 2,6-diaminotoluene based on available data.

| Parameter | Value | Species | Reference |

| Route of Administration | Oral (gavage) | Rat | [3] |

| Absorption | Rapid and extensive | Rat | [3] |

| Primary Route of Excretion | Urine | Rat | [3] |

| % of Dose Excreted in Urine (24h) | ~85% | Rat | [3] |

| Major Identified Metabolites | 2-acetylamino-6-aminotoluene2,6-di(acetylamino)-toluene3-hydroxy-2,6-diaminotoluene4-hydroxy-2-acetylamino-6-aminotoluene5-hydroxy-2-acetylamino-6-aminotoluene | Rat | [3] |

Conclusion and Future Directions

The metabolic fate of 2,6-diaminotoluene is characterized by rapid absorption, extensive biotransformation through N-acetylation and hydroxylation, and efficient urinary excretion. While the parent compound itself is not carcinogenic, its metabolism gives rise to mutagenic metabolites. A comprehensive understanding of these biotransformation pathways is therefore paramount for accurate risk assessment and for providing a mechanistic basis for its toxicological profile.

Future research should focus on identifying the specific cytochrome P450 and N-acetyltransferase isozymes responsible for the observed metabolic transformations. This can be achieved through the use of recombinant enzymes and specific chemical inhibitors in in vitro systems. Furthermore, quantitative structure-activity relationship (QSAR) modeling could be employed to predict the metabolic fate of related aromatic amines. A deeper understanding of the interplay between different metabolic pathways will ultimately contribute to the development of safer chemicals and more effective drug development strategies.

References

-

Metabolism, Disposition, and Mutagenicity of 2,6-diaminotoluene, a Mutagenic Noncarcinogen. [Link]

-

2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem. [Link]

-

Metabolite Screening of Aromatic Amine Hair Dyes Using in Vitro Hepatic Models - PubMed. [Link]

-

In Vitro Liver Metabolism of Six Flavonoid C-Glycosides - MDPI. [Link]

-

High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. [Link]

Sources

- 1. 2,6-Diaminotoluene | 823-40-5 [chemicalbook.com]

- 2. Metabolism, disposition, and mutagenicity of 2,6-diaminotoluene, a mutagenic noncarcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides [mdpi.com]

- 5. Metabolite screening of aromatic amine hair dyes using in vitro hepatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Procurement and Application of High-Purity 2,6-Diaminotoluene-d3 for Advanced Analytical Applications

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing and utilization of high-purity 2,6-Diaminotoluene-d3 as an internal standard in quantitative mass spectrometry-based assays.

The Critical Role of Deuterated Internal Standards in Quantitative Bioanalysis

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development sectors, achieving accurate and reproducible quantification of target analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for this purpose. However, the accuracy of LC-MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[1][2] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[3][4]

Deuterated standards, such as 2,6-Diaminotoluene-d3, are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[5][6] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[3] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification, effectively normalizing for variations and leading to highly reliable data.[5][7]

Understanding 2,6-Diaminotoluene-d3: Properties and Significance

2,6-Diaminotoluene-d3 is the deuterated analog of 2,6-diaminotoluene (2,6-DAT), an aromatic amine.[8] The unlabeled compound is a known metabolite of 2,6-toluene diisocyanate (TDI), a chemical widely used in the production of polyurethane foams.[1][9] Therefore, the accurate quantification of 2,6-DAT in biological samples is crucial for toxicological studies and occupational exposure monitoring.[9] The use of 2,6-Diaminotoluene-d3 as an internal standard in such analyses is essential for achieving the required accuracy and precision.

Key Physicochemical Properties:

-

Chemical Formula: C₇H₇D₃N₂[8]

-

Molecular Weight: 125.19 g/mol [8]

-

CAS Number: 362049-58-9[8]

-

Appearance: Typically an off-white to pale grey or brown solid.[8] The non-deuterated form is described as colorless crystals that turn brown on exposure to air.[10]

-

Solubility: Soluble in organic solvents such as methanol, ethanol, and benzene; poorly soluble in water.[11][12]

The deuterium atoms in 2,6-Diaminotoluene-d3 are typically located on the methyl group, a stable position that is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.[7]

Commercial Suppliers of High-Purity 2,6-Diaminotoluene-d3

The selection of a reliable commercial supplier for high-purity 2,6-Diaminotoluene-d3 is a critical first step in developing a robust analytical method. Key considerations when selecting a supplier include the certified isotopic and chemical purity of the standard, the availability of a comprehensive Certificate of Analysis (CoA), available batch sizes, and the supplier's quality management system.

Below is a comparative summary of prominent commercial suppliers of 2,6-Diaminotoluene-d3. It is imperative for the end-user to request a lot-specific Certificate of Analysis prior to purchase to obtain precise purity data.

| Supplier | Product Number | Available Pack Sizes | Stated Purity | Storage Conditions |

| LGC Standards | TRC-D416787 | 2.5 mg, 25 mg | Not specified on website, CoA required | +4°C |

| Pharmaffiliates | PA STI 029570 | Inquire | Not specified on website, CoA required | 2-8°C Refrigerator |

| Santa Cruz Biotechnology, Inc. | sc-218403 | Inquire | Not specified on website, CoA required | 2-8°C |

| C/D/N Isotopes Inc. | D-6126 | Inquire | A purity of 97.5% was reported for a batch used in a research study.[9] | Inquire |

Note: The purity of deuterated standards is typically defined by two parameters: chemical purity , which refers to the percentage of the desired compound relative to any chemical impurities, and isotopic purity (or isotopic enrichment), which indicates the percentage of the deuterated molecules relative to their unlabeled counterparts.[5][6] For reliable quantitative analysis, it is recommended to use standards with a chemical purity of >98% and an isotopic purity of ≥98%.[5][6]

Best Practices for Handling and Preparation of 2,6-Diaminotoluene-d3 Internal Standard Solutions

Proper handling, storage, and preparation of the internal standard are crucial for maintaining its integrity and ensuring the accuracy of analytical results. Aromatic amines can be sensitive to light, air, and temperature, so adherence to best practices is essential.

Storage and Handling

-

Storage: Upon receipt, 2,6-Diaminotoluene-d3 should be stored at the recommended temperature, typically between 2°C and 8°C, in a tightly sealed container to protect it from moisture.[8] It should also be protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.[7]

-

Handling: Due to the potential toxicity of aromatic amines, 2,6-Diaminotoluene-d3 should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Preparation of Stock and Working Solutions

The following is a generalized protocol for the preparation of stock and working solutions of 2,6-Diaminotoluene-d3. The specific concentrations will depend on the analytical method's sensitivity and the expected analyte concentration range.

Materials:

-

High-purity 2,6-Diaminotoluene-d3

-

High-purity solvent (e.g., methanol, acetonitrile, or DMSO, HPLC or LC-MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Calibrated pipettes

-

Amber glass vials with PTFE-lined caps for storage

Protocol for Stock Solution (e.g., 1 mg/mL):

-

Allow the container of 2,6-Diaminotoluene-d3 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Accurately weigh a suitable amount (e.g., 10 mg) of the standard using a calibrated analytical balance.

-

Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL).

-

Add a small amount of the chosen solvent to dissolve the solid.

-

Once dissolved, fill the flask to the mark with the solvent.

-

Cap the flask and mix thoroughly by inversion.

-

Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Store the stock solution at the recommended temperature (typically 2-8°C or frozen for enhanced stability).

Protocol for Working Solutions (e.g., 1 µg/mL):

-

Allow the stock solution to equilibrate to room temperature.

-

Using a calibrated pipette, transfer an appropriate volume of the stock solution (e.g., 100 µL of a 1 mg/mL stock) into a volumetric flask (e.g., 100 mL).

-

Dilute to the mark with the appropriate solvent (often the mobile phase or a solvent compatible with the initial sample preparation steps).

-

Mix thoroughly and transfer to a labeled amber vial.

-

Store the working solution under the same conditions as the stock solution.

Stability of Solutions

The stability of the stock and working solutions should be evaluated to establish their shelf life under the intended storage conditions.[13] This can be done by periodically analyzing freshly prepared standards against the stored solutions and assessing for any significant degradation. For aromatic amines, degradation can occur via oxidation, so monitoring for the appearance of degradation products is important.

Application in a Quantitative LC-MS/MS Workflow

The primary application of 2,6-Diaminotoluene-d3 is as an internal standard for the quantification of 2,6-diaminotoluene in various matrices. The following section outlines a typical workflow.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing a deuterated internal standard.

Method Validation

Any quantitative bioanalytical method must be rigorously validated to ensure its reliability.[4] Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte and internal standard in the biological matrix and in prepared solutions under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[13]

Conclusion

High-purity 2,6-Diaminotoluene-d3 is an indispensable tool for the accurate and precise quantification of 2,6-diaminotoluene in complex matrices, particularly in the fields of toxicology and drug development. The selection of a reputable supplier providing comprehensive quality documentation is the foundation for reliable results. Adherence to best practices for the handling, storage, and preparation of internal standard solutions, coupled with a thoroughly validated LC-MS/MS method, will ensure the generation of high-quality, defensible data.

References

-

PubChem. 2,6-Diaminotoluene. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

INCHEM. ICSC 0340 - 2,6-DIAMINOTOLUENE. [Link]

-

ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

Daoud, A. et al. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. PhareSST. [Link]

-

ResearchGate. (PDF) [Determination and analysis of toluene diisocyanate metabolites in mice using gas chromatography-mass spectrometry]. [Link]

-

Mhase, S.S. et al. Quantification of 2,4 and 2,6 Isomers of Toluene Diisocyanate by Gas Chromatography. [Link]

-